molecular formula C10H9BrClN B594478 6-Bromo-8-methylquinoline hydrochloride CAS No. 1257665-18-1

6-Bromo-8-methylquinoline hydrochloride

Cat. No. B594478
M. Wt: 258.543
InChI Key: WIILIZHVRUWNMP-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinoline hydrochloride is a chemical compound with the CAS Number: 1257665-18-1 . It has a molecular weight of 258.54 . The IUPAC name for this compound is 6-bromo-8-methylquinoline hydrochloride .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-methylquinoline hydrochloride is 1S/C10H8BrN.ClH/c1-7-5-9 (11)6-8-3-2-4-12-10 (7)8;/h2-6H,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Bromo-8-methylquinoline hydrochloride has a molecular weight of 258.54 .

Scientific Research Applications

Overview of 8-Hydroxyquinoline Derivatives

6-Bromo-8-methylquinoline hydrochloride falls under the broader category of 8-hydroxyquinoline (8-HQ) derivatives, which have been widely recognized for their chromophoric properties and ability to detect various metal ions and anions. Over the past two decades, 8-HQ and its derivatives have garnered attention from the medicinal chemistry community due to their significant biological activities. These compounds are being explored for their potential in treating a variety of life-threatening diseases, including cancer, HIV, and neurodegenerative disorders, among others. The metal chelation properties of these derivatives also render them as promising drug candidates for various disease treatments. Synthetic modifications of 8-hydroxyquinoline aim to develop potent, target-based drug molecules with broad-spectrum efficacy for multiple therapeutic targets, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral applications, as well as for treating neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Antimalarial Applications

Specifically within the realm of antimalarial treatments, 8-aminoquinoline derivatives, including 6-Bromo-8-methylquinoline hydrochloride analogs, have been studied extensively. These compounds are among the most effective agents against malaria, attributed to their ability to affect critical survival stages of Plasmodium parasites. However, their use is limited by the risk of hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The exploration of these compounds, along with others like tafenoquine, aims at improving malaria treatment by addressing the challenges associated with primaquine, the standard care for decades, which requires long treatment regimens leading to poor adherence (Myint et al., 2011).

Analytical Chemistry and Antioxidant Activity

In analytical chemistry, the derivatives of 8-hydroxyquinoline, including 6-Bromo-8-methylquinoline hydrochloride, find applications as reversible indicators for bromate titrations due to their sharp end-point indications. Their utility extends to the titration of trivalent antimony and the determination of aluminum after precipitation as the 8-hydroxyquinolate, showcasing the versatility of these compounds beyond therapeutic applications (Belcher, 1949).

Moreover, 8-hydroxyquinoline derivatives have been evaluated for their antioxidant activities. These compounds are part of a broader investigation into antioxidants that can play crucial roles in various fields, from food engineering to pharmacy, due to their potential in mitigating oxidative stress and related diseases (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety information for 6-Bromo-8-methylquinoline hydrochloride indicates that it may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation .

properties

IUPAC Name

6-bromo-8-methylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIILIZHVRUWNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682444
Record name 6-Bromo-8-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methylquinoline hydrochloride

CAS RN

1257665-18-1
Record name Quinoline, 6-bromo-8-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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